![molecular formula C10H18N2O3 B1469294 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1343966-35-7](/img/structure/B1469294.png)
1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid is a synthetic compound with a molecular formula of C10H18N2O3 and a molecular weight of 214.26 g/mol. It is a derivative of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines, including 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid, can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This substrate can also be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis
The molecular structure of 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid is characterized by a four-membered azetidine ring. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The reactivity of azetidines, including 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid, is driven by a considerable ring strain. This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications
Synthesis of Azaspiro[3.4]octanes
1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid: serves as a building block in the synthesis of azaspiro[3.4]octanes, which are compounds of interest in medicinal chemistry due to their potential biological activities . The Carreira group has developed methods for functionalizing this substrate via enolization at the 3-position in the presence of LDA (Lithium diisopropylamide).
Peptide Synthesis
This compound is also utilized in peptide synthesis. The azetidine ring can act as a constrained amino acid analogue, introducing rigidity into peptide chains and potentially affecting the overall structure and function of the peptide .
PROTAC Development
In the field of targeted protein degradation, “1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid” is used as a rigid linker in the development of PROTACs (PROteolysis TArgeting Chimeras). These molecules recruit specific proteins to an E3 ubiquitin ligase, leading to the protein’s degradation .
Chemical Conjugates
The compound’s structure makes it suitable for creating chemical conjugates. It can be used to link various functional groups or molecules, which is valuable in drug development and the creation of novel therapeutics .
Agrochemical Research
Azetidine derivatives, including “1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid,” are valuable in agrochemical research. They can be used to synthesize compounds with potential as herbicides or insecticides, contributing to the development of new agricultural products .
Future Directions
Azetidines, including 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid, have been the focus of recent advances in chemistry and reactivity. They are valuable compounds in pharmaceutical and agrochemical research . Future directions may include further exploration of their synthesis, reactivity, and application, with a focus on the most recent advances, trends, and future directions .
properties
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-12(4-2)9(13)7-11-5-8(6-11)10(14)15/h8H,3-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOSQXGZTLDZPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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